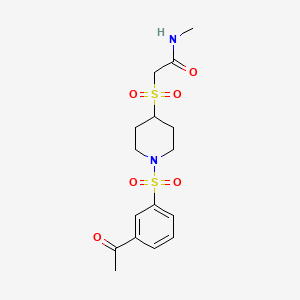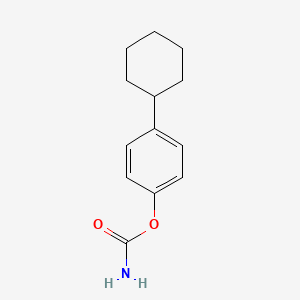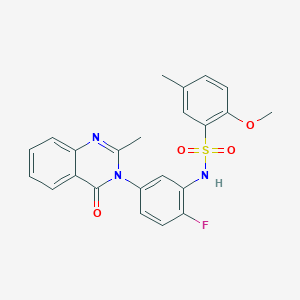
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound with a molecular structure that includes fluorine, methoxy, methyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting from basic organic building blocks. A common route might include:
Synthesis of the quinazolinone core by cyclization of an appropriate anthranilic acid derivative.
Functionalization of the aromatic ring with a fluoro substituent.
Introduction of the sulfonamide group through sulfonation and subsequent amine coupling.
Methoxylation and methylation to complete the structure.
Industrial Production Methods: Industrial-scale synthesis would involve optimizing these reactions for yield, purity, and cost-effectiveness, often through the use of high-throughput screening and automated synthesis techniques.
Types of Reactions:
Oxidation and Reduction: The compound's quinazolinone core may undergo oxidation or reduction under specific conditions, altering its biological activity.
Substitution: The fluoro and methoxy groups on the aromatic rings can be sites for electrophilic or nucleophilic substitution reactions.
Sulfonamide Reactions: The sulfonamide group can undergo hydrolysis, amide bond formation, or other typical sulfonamide chemistry.
Common Reagents and Conditions:
For oxidation: Reagents like potassium permanganate or hydrogen peroxide.
For reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
For substitution: Reagents like halogenating agents, nucleophiles or electrophiles, and appropriate solvents.
Major Products Formed:
Depending on the reaction, products can include hydroxylated or dehydrogenated derivatives, substituted aromatics, and modified sulfonamides.
Scientific Research Applications
Chemistry: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide can be used as a starting material or intermediate in organic synthesis, particularly in the development of novel pharmaceuticals or agrochemicals.
Biology and Medicine: Its structure suggests it might inhibit enzymes or receptor binding, making it a candidate for drug development, particularly for anti-cancer, anti-inflammatory, or antimicrobial applications.
Industry: Due to its complex structure, it could serve as a model compound in the study of reaction mechanisms or as a testing agent in the development of new synthetic methods.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can mimic the structure of natural substrates or inhibitors, while the sulfonamide group is known for its ability to form stable complexes with protein targets. These interactions can inhibit or modify the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Quinazolinone derivatives like gefitinib or erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Sulfonamide derivatives like sulfamethoxazole, known for its antibacterial properties.
Uniqueness: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which can provide a specific and potent interaction profile, distinguishing it from other compounds with similar cores but different substituents.
Hope this captures the essence of this fascinating compound! Where would you take it next?
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-8-11-21(31-3)22(12-14)32(29,30)26-20-13-16(9-10-18(20)24)27-15(2)25-19-7-5-4-6-17(19)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRJVYBIMURVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
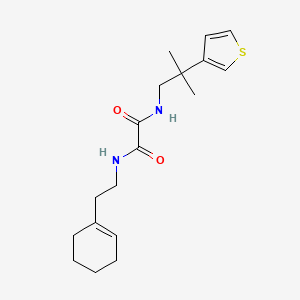
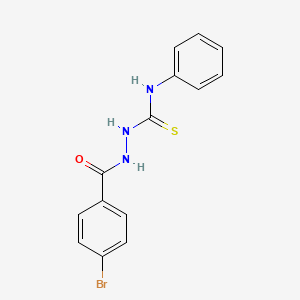
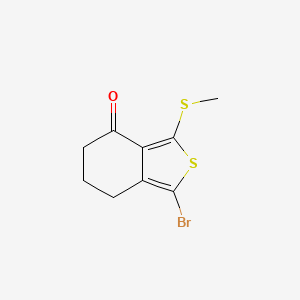
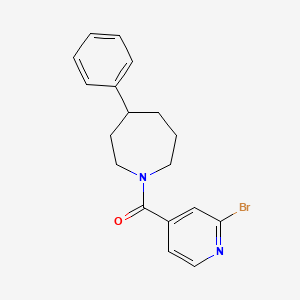
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2764586.png)
![tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2764588.png)
![1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one dihydrochloride](/img/structure/B2764589.png)
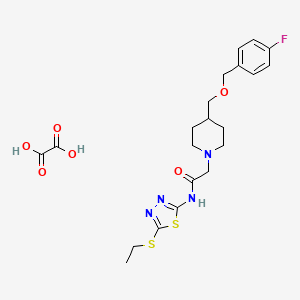
![2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2764592.png)
